molecular formula C11H16O3 B14382640 Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate CAS No. 88466-49-3

Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate

Cat. No.: B14382640
CAS No.: 88466-49-3
M. Wt: 196.24 g/mol
InChI Key: ASELOQOOBAMIOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate is used as a building block in organic synthesis. Its α,β-unsaturated ester group makes it a versatile intermediate for the synthesis of more complex molecules .

Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Properties

CAS No.

88466-49-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 3-oxo-4-prop-1-en-2-ylhept-6-enoate

InChI

InChI=1S/C11H16O3/c1-5-6-9(8(2)3)10(12)7-11(13)14-4/h5,9H,1-2,6-7H2,3-4H3

InChI Key

ASELOQOOBAMIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC=C)C(=O)CC(=O)OC

Origin of Product

United States

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